molecular formula C16H19N3OS B409333 2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one CAS No. 326174-33-8

2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one

Cat. No.: B409333
CAS No.: 326174-33-8
M. Wt: 301.4g/mol
InChI Key: UUSYURRPJAZJPJ-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperazine ring, a phenyl group, and a thiazolone moiety. Its distinct chemical properties make it a valuable subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-phenylpiperazine with an appropriate thiazolone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing automated systems and advanced reaction monitoring techniques. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives.

    Substitution: The phenyl group and piperazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidinone derivatives. Substitution reactions can lead to a variety of substituted phenyl or piperazine derivatives.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)-4,5-dihydro-1,3-thiazol-4-one: Lacks the propan-2-ylidene group, leading to different chemical properties and reactivity.

    2-(4-Methylpiperazin-1-yl)-5-(propan-2-ylidene)-4,5-dihydro-1,3-thiazol-4-one: Contains a methyl group instead of a phenyl group, affecting its biological activity and applications.

Uniqueness

2-(4-Phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

CAS No.

326174-33-8

Molecular Formula

C16H19N3OS

Molecular Weight

301.4g/mol

IUPAC Name

2-(4-phenylpiperazin-1-yl)-5-propan-2-ylidene-1,3-thiazol-4-one

InChI

InChI=1S/C16H19N3OS/c1-12(2)14-15(20)17-16(21-14)19-10-8-18(9-11-19)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3

InChI Key

UUSYURRPJAZJPJ-UHFFFAOYSA-N

SMILES

CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC=C3)C

Canonical SMILES

CC(=C1C(=O)N=C(S1)N2CCN(CC2)C3=CC=CC=C3)C

Origin of Product

United States

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